N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide
Overview
Description
N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a glycinamide backbone substituted with 3-chlorophenyl, 4-methoxyphenylsulfonyl, and 3-nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide typically involves multi-step organic reactions. One common route includes:
Formation of the Glycinamide Backbone: Starting with glycine, the amino group is protected, and the carboxyl group is activated for subsequent reactions.
Substitution Reactions: The protected glycine derivative undergoes nucleophilic substitution reactions with 3-chlorophenyl, 4-methoxyphenylsulfonyl, and 3-nitrophenyl reagents under controlled conditions.
Deprotection and Purification: The final step involves deprotecting the amino group and purifying the compound using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for creating advanced materials with specific properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of N2-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-chlorophenyl)-N~2~-(4-methoxyphenyl)glycinamide
- N~2~-(3-chlorophenyl)-N~2~-(3-nitrophenyl)glycinamide
- N~2~-(4-methoxyphenyl)sulfonyl-N-(3-nitrophenyl)glycinamide
Uniqueness
N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O6S/c1-31-19-8-10-20(11-9-19)32(29,30)24(17-6-2-4-15(22)12-17)14-21(26)23-16-5-3-7-18(13-16)25(27)28/h2-13H,14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTXLZBLOCFYLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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